8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid 8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 897557-60-7
VCID: VC21288502
InChI: InChI=1S/C17H9F4NO2/c18-13-6-2-5-11-12(16(23)24)8-14(22-15(11)13)9-3-1-4-10(7-9)17(19,20)21/h1-8H,(H,23,24)
SMILES: C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O
Molecular Formula: C17H9F4NO2
Molecular Weight: 335.25 g/mol

8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid

CAS No.: 897557-60-7

Cat. No.: VC21288502

Molecular Formula: C17H9F4NO2

Molecular Weight: 335.25 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid - 897557-60-7

Specification

CAS No. 897557-60-7
Molecular Formula C17H9F4NO2
Molecular Weight 335.25 g/mol
IUPAC Name 8-fluoro-2-[3-(trifluoromethyl)phenyl]quinoline-4-carboxylic acid
Standard InChI InChI=1S/C17H9F4NO2/c18-13-6-2-5-11-12(16(23)24)8-14(22-15(11)13)9-3-1-4-10(7-9)17(19,20)21/h1-8H,(H,23,24)
Standard InChI Key YFCUZUYVYAQMQM-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)C2=NC3=C(C=CC=C3F)C(=C2)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator